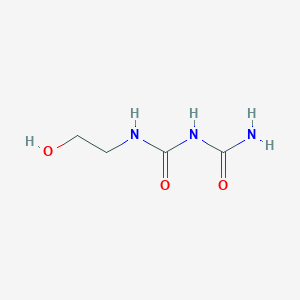
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an imidodicarbonic diamide core with a hydroxyethyl substituent, which imparts specific chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-imidodicarbonic diamide typically involves the reaction of imidodicarbonic diamide with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as zinc-doped calcium oxide can further improve the reaction rate and selectivity . The final product is typically subjected to rigorous quality control measures to ensure purity and consistency.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidodicarbonic diamide core can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The hydroxyethyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, amines, and halogenated compounds.
科学的研究の応用
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-2-imidodicarbonic diamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The imidodicarbonic diamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .
類似化合物との比較
N-(2-Hydroxyethyl)-2-imidodicarbonic diamide can be compared with other similar compounds, such as:
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: This compound has multiple hydroxyethyl groups, which can enhance its solubility and reactivity.
Methyldiethanolamine: Known for its use in gas treating, this compound has similar hydroxyethyl groups but differs in its core structure and applications.
N-(2-Hydroxyethyl)aniline: This compound is used in the synthesis of polymers and has distinct electrical properties compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts unique chemical and biological properties.
特性
CAS番号 |
86147-06-0 |
|---|---|
分子式 |
C4H9N3O3 |
分子量 |
147.13 g/mol |
IUPAC名 |
1-carbamoyl-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C4H9N3O3/c5-3(9)7-4(10)6-1-2-8/h8H,1-2H2,(H4,5,6,7,9,10) |
InChIキー |
WTLONVBIHKMSHB-UHFFFAOYSA-N |
正規SMILES |
C(CO)NC(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















